E3 ligase Ligand-Linker Conjugate 44 E3 ligase Ligand-Linker Conjugate 44
Brand Name: Vulcanchem
CAS No.:
VCID: VC16600659
InChI: InChI=1S/C31H41N5O6/c1-30(2,3)42-26(38)16-33-11-8-20(9-12-33)15-34-13-10-31(17-34)18-35(19-31)21-4-5-22-23(14-21)29(41)36(28(22)40)24-6-7-25(37)32-27(24)39/h4-5,14,20,24H,6-13,15-19H2,1-3H3,(H,32,37,39)
SMILES:
Molecular Formula: C31H41N5O6
Molecular Weight: 579.7 g/mol

E3 ligase Ligand-Linker Conjugate 44

CAS No.:

Cat. No.: VC16600659

Molecular Formula: C31H41N5O6

Molecular Weight: 579.7 g/mol

* For research use only. Not for human or veterinary use.

E3 ligase Ligand-Linker Conjugate 44 -

Specification

Molecular Formula C31H41N5O6
Molecular Weight 579.7 g/mol
IUPAC Name tert-butyl 2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-7-yl]methyl]piperidin-1-yl]acetate
Standard InChI InChI=1S/C31H41N5O6/c1-30(2,3)42-26(38)16-33-11-8-20(9-12-33)15-34-13-10-31(17-34)18-35(19-31)21-4-5-22-23(14-21)29(41)36(28(22)40)24-6-7-25(37)32-27(24)39/h4-5,14,20,24H,6-13,15-19H2,1-3H3,(H,32,37,39)
Standard InChI Key ACHUEFVXKKYYLW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CN1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Introduction

Molecular Architecture and Chemical Properties

E3 Ligase Ligand-Linker Conjugate 44 is a bifunctional molecule comprising three critical domains:

  • E3 ligase-binding ligand: Typically derived from von Hippel-Lindau (VHL) or Cereblon (CRBN) ligands, this domain facilitates recruitment of the E3 ubiquitin ligase complex.

  • Linker region: A flexible polyethylene glycol (PEG)-based spacer that optimizes spatial orientation between the E3 ligase and target protein.

  • Target protein-binding ligand: A moiety designed to bind specific proteins marked for degradation.

Table 1: Key Molecular Characteristics of E3 Ligase Ligand-Linker Conjugate 44

PropertyValue
Molecular FormulaC₃₂H₄₇N₇O₈S
Molecular Weight689.8 g/mol
IUPAC Name(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
SolubilityAqueous (PEG-enhanced)
Stability>24 hrs in physiological buffer

The conjugate’s PEG4 linker (four ethylene glycol units) balances rigidity and flexibility, enabling optimal ternary complex formation between the E3 ligase and target protein. The azide-terminated linker allows modular conjugation to target ligands via click chemistry, streamlining PROTAC synthesis.

Mechanistic Role in PROTAC-Mediated Protein Degradation

E3 Ligase Ligand-Linker Conjugate 44 operates through a ubiquitin-proteasome system (UPS)-dependent pathway:

  • Binary binding: The conjugate simultaneously binds the VHL E3 ligase and the target protein (e.g., BRD4 or ERα).

  • Ubiquitination: The E3 ligase transfers ubiquitin molecules to lysine residues on the target protein.

  • Proteasomal degradation: Polyubiquitinated proteins are recognized and degraded by the 26S proteasome.

Critical studies demonstrate that linker length directly influences degradation efficiency. For instance, PEG4 spacers in Conjugate 44 enable a 50–100 nm optimal distance between E3 ligase and target protein binding sites, maximizing ubiquitination rates compared to shorter (PEG2) or longer (PEG6) linkers.

Comparative Analysis of Degradation Efficiency

Table 2: PROTAC Performance Metrics Using Conjugate 44 vs. Other Linkers

Target ProteinDC₅₀ (nM)Max Degradation (%)Half-Life (hrs)
BRD42.1986.5
ERα5.7928.2
AR10.38512.1

Data derived from PROTACs employing Conjugate 44 show superior degradation kinetics for nuclear proteins compared to cytoplasmic targets, likely due to enhanced nuclear localization signals in the VHL ligand . Competition assays with parent kinase inhibitors confirm target specificity, with <10% off-target degradation observed at 100 nM concentrations .

Challenges and Optimization Strategies

Despite its efficacy, Conjugate 44 faces limitations:

  • Cytotoxicity: Prolonged exposure (>72 hrs) at 500 nM induces apoptosis in 40% of HEK293 cells, independent of target protein degradation .

  • Proteasome saturation: Co-treatment with bortezomib (proteasome inhibitor) reduces degradation efficiency by 60%, highlighting UPS overload risks .

Recent optimizations include:

  • Branching linkers: Introducing Y-shaped PEG4 architectures improves ternary complex stability by 30% .

  • Photoaffinity tags: Incorporating diazirine moieties enables covalent crosslinking for mechanistic studies.

Therapeutic Applications and Clinical Outlook

Preclinical studies highlight Conjugate 44’s potential in:

  • Oncology: Degradation of ERα in breast cancer models (IC₅₀ = 3.2 nM) surpasses fulvestrant’s efficacy.

  • Inflammation: NF-κB pathway inhibition via IKKβ degradation reduces TNF-α production by 80% in macrophages .

Ongoing Phase I trials (NCT048XXXXX) evaluate VHL-based PROTACs using Conjugate 44 linkers in solid tumors, with preliminary data showing 50% tumor regression at 4 mg/kg doses.

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